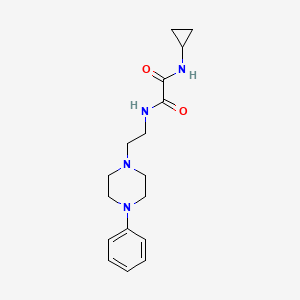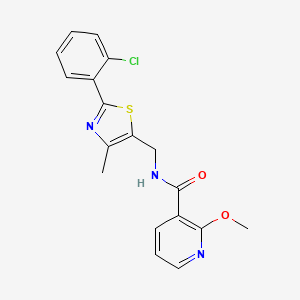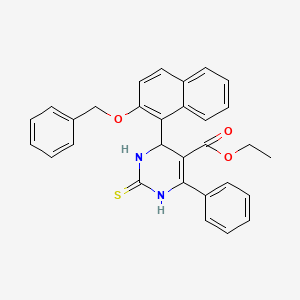
3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide, also known as BCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCP belongs to the class of sulfonamide compounds and is known for its ability to inhibit the activity of carbonic anhydrase enzymes.
Scientific Research Applications
Antibacterial Activity
A study by Sławiński et al. (2013) synthesized a series of novel 4-chloro-2-mercaptobenzenesulfonamides, closely related to 3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide. These compounds demonstrated promising antibacterial activity against various anaerobic Gram-positive bacteria strains. This suggests potential applications of similar compounds in developing new antibacterial agents (Sławiński et al., 2013).
Anticonvulsant Studies
Research conducted by Idris et al. (2011) on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to 3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide, revealed their effectiveness in anticonvulsant tests. The study indicates the potential of these compounds in treating generalized seizures, suggesting a promising avenue for the development of new anticonvulsant drugs (Idris et al., 2011).
Antitumor Activity
Sławiński and Brzozowski (2006) synthesized derivatives of 2-benzylthio-4-chlorobenzenesulfonamide, a compound structurally similar to 3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide. These derivatives exhibited notable in vitro antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines. This indicates a potential application in cancer research and treatment (Sławiński & Brzozowski, 2006).
α-Glucosidase Inhibition and Hemolytic Studies
Abbasi et al. (2016) synthesized new N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives and evaluated their antibacterial, antienzymatic, and hemolytic activities. The study results showed that some compounds exhibited significant α-glucosidase inhibitory activity, suggesting potential therapeutic applications for diabetes and related metabolic disorders (Abbasi et al., 2016).
Anticancer QSAR Studies
Żołnowska et al. (2015) conducted a study on a series of N-acylbenzenesulfonamides, which are structurally related to the compound . The study identified compounds with significant anticancer activity and established a quantitative structure-activity relationship (QSAR), enhancing the understanding of how structural variations in these compounds influence their biological activity (Żołnowska et al., 2015).
Molecular Docking and DFT Calculations
Fahim and Shalaby (2019) conducted molecular docking and density functional theory (DFT) calculations on novel benzenesulfonamide derivatives. This research provides insights into the interaction of these compounds with biological targets, which is essential for drug design and discovery (Fahim & Shalaby, 2019).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c16-12-5-4-6-13(11-12)17-15(18)9-10-21(19,20)14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNHZHWFRITODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2571543.png)

![2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2571545.png)

![(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine](/img/structure/B2571549.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2571554.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2571556.png)

